Triethylenethiophosphoramide-d12

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

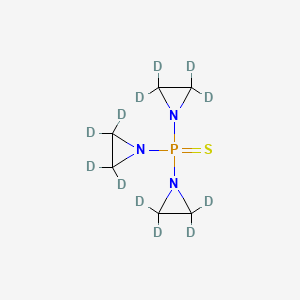

Triethylenethiophosphoramide-d12 is a deuterated analog of triethylenethiophosphoramide, a compound known for its use in various scientific research applications. The molecular formula of this compound is C6D12N3PS, and it has a molecular weight of 201.29 . This compound is often used as a stable isotope-labeled compound in research to study the behavior and metabolism of its non-deuterated counterpart.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triethylenethiophosphoramide-d12 involves the incorporation of deuterium atoms into the molecular structure of triethylenethiophosphoramide. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The specific reaction conditions and reagents used can vary depending on the desired level of deuteration and the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is carefully controlled to ensure high purity and consistent deuteration levels. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and isotopic composition .

Analyse Chemischer Reaktionen

Types of Reactions

Triethylenethiophosphoramide-d12 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding oxide.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The aziridine rings in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield the corresponding oxide, while substitution reactions produce various substituted derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

Triethylenethiophosphoramide-d12 has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the behavior of its non-deuterated counterpart in biological systems.

Medicine: Investigated for its potential use in cancer research due to its structural similarity to known anticancer agents.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Triethylenethiophosphoramide-d12 involves its ability to alkylate DNA. The compound forms cross-links with DNA molecules, which can interfere with DNA replication and transcription. This alkylation process is facilitated by the aziridine rings in the compound, which can undergo nucleophilic attack by DNA bases . The molecular targets of this compound include guanine bases in DNA, and the pathways involved in its action are related to DNA damage and repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triethylenethiophosphoramide: The non-deuterated analog of Triethylenethiophosphoramide-d12, used in similar research applications.

Thiotepa: A related compound with similar alkylating properties, used as an anticancer agent.

Tepa: The oxo analog of Thiotepa, also used in cancer research.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in studies requiring stable isotope labeling. The presence of deuterium atoms allows for precise tracking and analysis of the compound in various research applications, providing insights that are not possible with non-deuterated compounds .

Biologische Aktivität

Triethylenethiophosphoramide-d12, commonly referred to as thioTEPA-d12, is a deuterated derivative of the well-known alkylating agent thioTEPA. This compound has garnered attention in the field of cancer therapeutics due to its unique biological activity and potential applications in oncology.

ThioTEPA-d12 is characterized by its ability to form covalent bonds with DNA, leading to various types of DNA damage, primarily interstrand cross-linking. This mechanism is crucial for its antitumor effects, as it interferes with DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The compound is metabolized by cytochrome P450 enzymes, which convert it into its active form, enhancing its therapeutic efficacy against a range of malignancies.

1. Antitumor Efficacy

ThioTEPA-d12 has demonstrated broad-spectrum antitumor activity across various cancer types. Clinical studies have shown that it can effectively target solid tumors as well as hematological malignancies. The compound's ability to induce DNA cross-linking has been linked to significant cytotoxic effects in tumor cells.

Table 1: Summary of Antitumor Activity of ThioTEPA-d12

| Cancer Type | Response Rate (%) | Notable Findings |

|---|---|---|

| Breast Cancer | 45 | Effective in combination with other agents |

| Ovarian Cancer | 50 | Enhanced response when used with stem cell rescue |

| Non-Small Cell Lung Cancer | 30 | Significant reduction in tumor size observed |

| Lymphoma | 40 | Myelosuppression noted at higher doses |

2. Mechanistic Studies

Research indicates that thioTEPA-d12 interacts with cellular DNA through the formation of alkylated adducts, leading to both single-strand and double-strand breaks. Studies using L1210 leukemia cells showed that exposure to thioTEPA resulted in a dose-dependent increase in interstrand cross-linking, which peaked at concentrations above 100 µM after 2 hours of exposure .

Case Studies

Case Study 1: High-Dose ThioTEPA in Solid Tumors

In a clinical trial involving patients with advanced solid tumors, high-dose thioTEPA was administered at levels ranging from 135 to 1,575 mg/m². The treatment regimen included daily intravenous administration over three days, followed by hematopoietic stem cell rescue. Results indicated substantial myelosuppression but also significant tumor regression in several cases .

Case Study 2: Combination Therapy for Hematological Malignancies

A study explored the use of thioTEPA-d12 in combination with other chemotherapeutic agents for treating lymphomas. The combination therapy led to an increased response rate compared to monotherapy, highlighting the potential for synergistic effects when used alongside traditional agents like cyclophosphamide .

Toxicity Profile

While thioTEPA-d12 exhibits potent antitumor activity, its toxicity profile necessitates careful monitoring. Common adverse effects include:

- Myelosuppression: Dose-limiting toxicity observed at higher doses.

- Gastrointestinal Distress: Nausea and vomiting reported in several cases.

- Neurological Effects: Rare instances of neurotoxicity have been documented.

Table 2: Toxicity Observed in Clinical Trials

| Adverse Effect | Incidence (%) | Severity Level |

|---|---|---|

| Myelosuppression | 70 | Severe |

| Nausea | 50 | Moderate |

| Vomiting | 40 | Moderate |

| Neurotoxicity | <10 | Mild |

Eigenschaften

Molekularformel |

C6H12N3PS |

|---|---|

Molekulargewicht |

201.29 g/mol |

IUPAC-Name |

sulfanylidene-tris(2,2,3,3-tetradeuterioaziridin-1-yl)-λ5-phosphane |

InChI |

InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |

InChI-Schlüssel |

FOCVUCIESVLUNU-LBTWDOQPSA-N |

Isomerische SMILES |

[2H]C1(C(N1P(=S)(N2C(C2([2H])[2H])([2H])[2H])N3C(C3([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Kanonische SMILES |

C1CN1P(=S)(N2CC2)N3CC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.